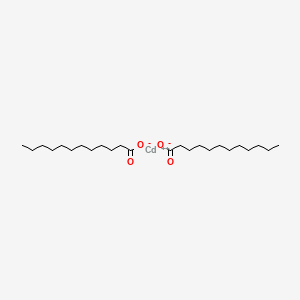
2',3'-Acyclic-3'-azido-thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Acyclic-3’-azido-thymidine is a nucleoside analog that has garnered significant attention due to its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound is structurally similar to thymidine, a natural nucleoside, but with a crucial modification: the 3’ hydroxyl group is replaced by an azido group. This alteration imparts unique properties to the molecule, making it a valuable tool in antiviral therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Acyclic-3’-azido-thymidine typically involves the conversion of thymidine to its azido derivative. One common method includes the use of D-mannitol as a starting material, followed by a series of chemical reactions to introduce the azido group at the 3’ position . The key steps involve:
- Protection of the hydroxyl groups.
- Introduction of the azido group via nucleophilic substitution.
- Deprotection to yield the final product.
Industrial Production Methods: Industrial production of 2’,3’-Acyclic-3’-azido-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: 2’,3’-Acyclic-3’-azido-thymidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted nucleosides .
科学研究应用
2’,3’-Acyclic-3’-azido-thymidine has a wide range of applications in scientific research:
作用机制
The antiviral activity of 2’,3’-Acyclic-3’-azido-thymidine is primarily due to its ability to inhibit the enzyme reverse transcriptase, which is essential for the replication of HIV. Once inside the cell, the compound is phosphorylated to its active triphosphate form. This active form competes with natural nucleosides for incorporation into the viral DNA. When incorporated, it causes premature termination of the DNA chain, effectively halting viral replication .
相似化合物的比较
- 2’,3’-Dideoxyinosine (DDI)
- 2’,3’-Dideoxycytidine (DDC)
- 2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T)
- 2’,3’-Dideoxy-3’-thiacytidine (3TC)
- 2’,3’-Dideoxy-5-fluoro-3’-thiacytidine (FTC)
- 9-(2-Phosphonylmethoxyethyl)adenine (PMEA)
Uniqueness: 2’,3’-Acyclic-3’-azido-thymidine stands out due to its potent antiviral activity and its specific mechanism of action involving the inhibition of reverse transcriptase. Unlike some other nucleoside analogs, it has a unique azido group that enhances its ability to terminate viral DNA synthesis .
属性
CAS 编号 |
130515-72-9 |
|---|---|
分子式 |
C10H15N5O4 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
1-[1-(1-azido-3-hydroxypropan-2-yl)oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-6-4-15(10(18)13-9(6)17)7(2)19-8(5-16)3-12-14-11/h4,7-8,16H,3,5H2,1-2H3,(H,13,17,18) |
InChI 键 |
RAYAHSPEUYUXTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(C)OC(CN=[N+]=[N-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


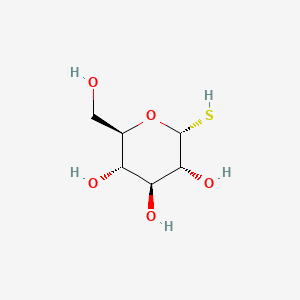
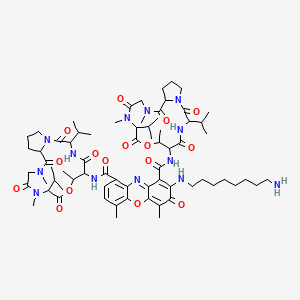
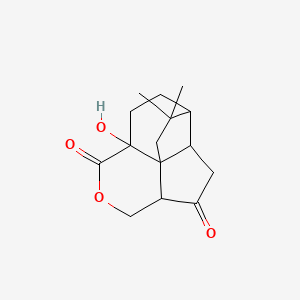

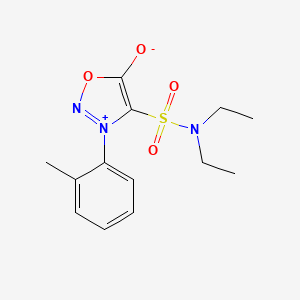
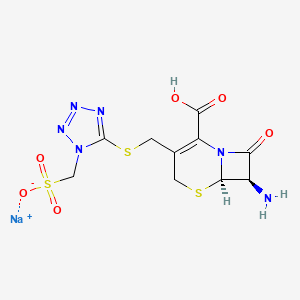

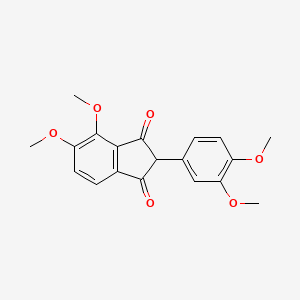
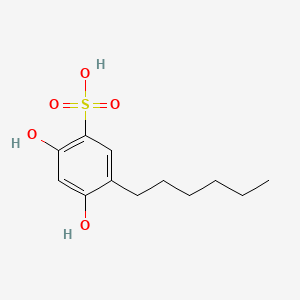
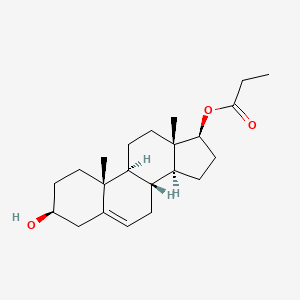
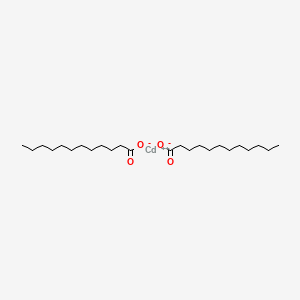
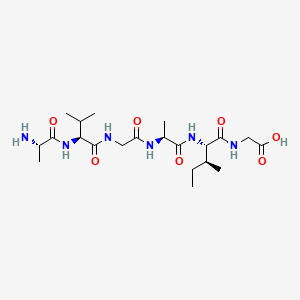
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
